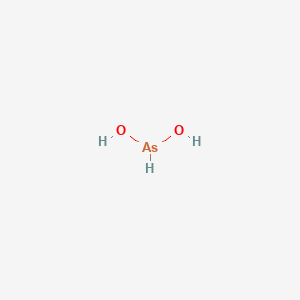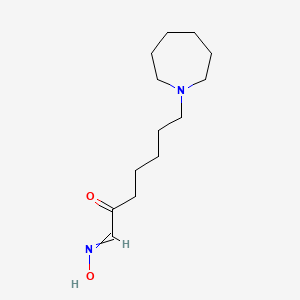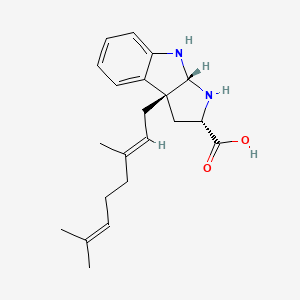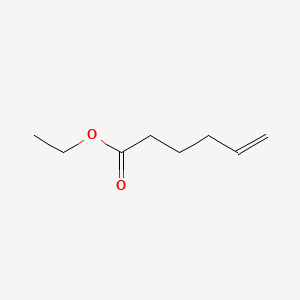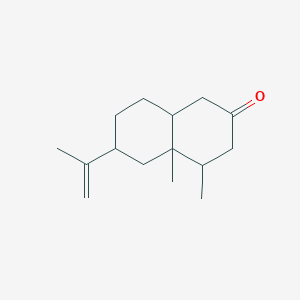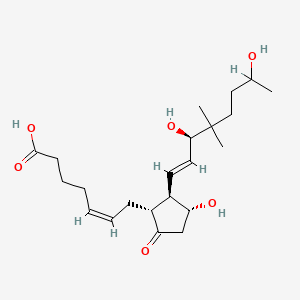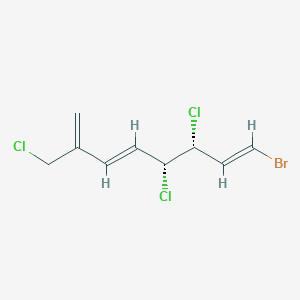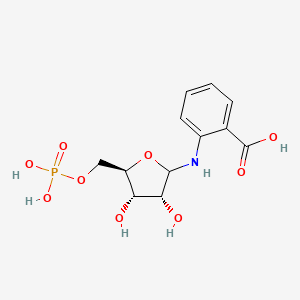
N-(5'-Phosphoribosyl)anthranilate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5'-Phosphoribosyl)anthranilate typically involves the reaction of anthranilic acid with 5-phosphoribosyl-1-pyrophosphate (PRPP) under specific conditions. The reaction is catalyzed by the enzyme phosphoribosylanthranilate isomerase, which facilitates the formation of the compound .
Industrial Production Methods
the synthesis in a laboratory setting involves the use of purified enzymes and controlled reaction conditions to ensure the desired product is obtained .
化学反应分析
Types of Reactions
N-(5'-Phosphoribosyl)anthranilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction can yield various reduced forms of the compound .
科学研究应用
N-(5'-Phosphoribosyl)anthranilate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways, particularly in the biosynthesis of tryptophan.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enzyme inhibition and as a potential drug candidate.
作用机制
The mechanism of action of N-(5'-Phosphoribosyl)anthranilate involves its interaction with specific enzymes and molecular targets. It acts as a substrate for the enzyme phosphoribosylanthranilate isomerase, which catalyzes its conversion to other intermediates in the tryptophan biosynthesis pathway. This interaction is crucial for the regulation of tryptophan production in biological systems .
相似化合物的比较
Similar Compounds
Anthranilic acid: A precursor in the synthesis of N-(5'-Phosphoribosyl)anthranilate.
Benzoic acid: The parent compound, which lacks the phosphonoribofuranosyl group.
5-Phosphoribosyl-1-pyrophosphate (PRPP): A key reactant in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific structure, which includes both a benzoic acid moiety and a phosphonoribofuranosyl group. This unique structure allows it to participate in specific biochemical reactions, particularly in the biosynthesis of tryptophan, making it distinct from other similar compounds .
属性
CAS 编号 |
4220-99-9 |
|---|---|
分子式 |
C12H16NO9P |
分子量 |
349.23 g/mol |
IUPAC 名称 |
2-[[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C12H16NO9P/c14-9-8(5-21-23(18,19)20)22-11(10(9)15)13-7-4-2-1-3-6(7)12(16)17/h1-4,8-11,13-15H,5H2,(H,16,17)(H2,18,19,20)/t8-,9-,10-,11?/m1/s1 |
InChI 键 |
PMFMJXPRNJUYMB-QHPFDFDXSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(C(C(O2)COP(=O)(O)O)O)O |
同义词 |
N-(5'-phosphoribosyl)anthranilate NPRAT |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


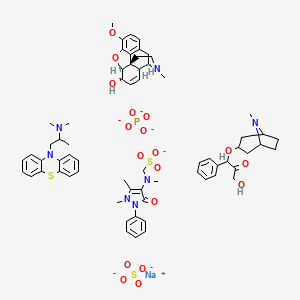
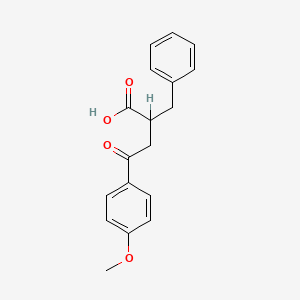


![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)
